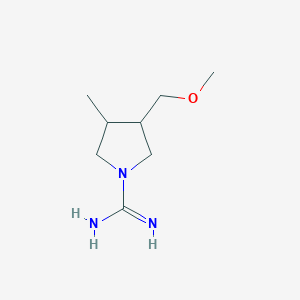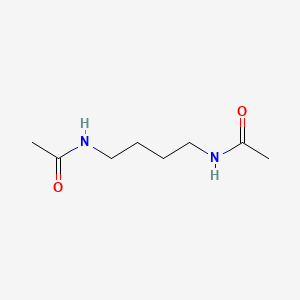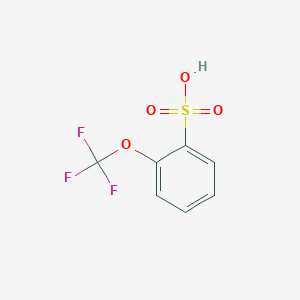
2-(Trifluoromethoxy)benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)benzenesulfonic acid is an organosulfur compound characterized by the presence of a trifluoromethoxy group attached to a benzenesulfonic acid moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethoxy group imparts distinct electronic and steric effects, enhancing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the desulfurization-fluorination process, which uses reagents such as XtalFluor-E ([Et2NSF2]BF4) in combination with trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) . This method allows for the efficient incorporation of the trifluoromethoxy group under mild conditions.
Industrial Production Methods
Industrial production of 2-(Trifluoromethoxy)benzenesulfonic acid may involve large-scale sulfonation reactions followed by fluorination steps. The use of continuous flow reactors and advanced fluorination reagents can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield sulfinic acids.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products
Sulfonyl Derivatives: Formed through oxidation reactions.
Sulfinic Acids: Resulting from reduction reactions.
Aryl-Substituted Compounds: Produced via coupling reactions.
Scientific Research Applications
2-(Trifluoromethoxy)benzenesulfonic acid has a wide range of applications in scientific research:
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)benzenesulfonic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing the proteolysis of extracellular matrix proteins . The trifluoromethoxy group enhances the binding affinity and specificity of the compound, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound, lacking the trifluoromethoxy group.
p-Toluenesulfonic Acid: A similar sulfonic acid with a methyl group instead of a trifluoromethoxy group.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group.
Uniqueness
2-(Trifluoromethoxy)benzenesulfonic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This group enhances the compound’s reactivity, stability, and bioactivity compared to other sulfonic acids. The trifluoromethoxy group also increases the lipophilicity of the compound, making it more suitable for applications in medicinal chemistry and agrochemicals .
Properties
Molecular Formula |
C7H5F3O4S |
|---|---|
Molecular Weight |
242.17 g/mol |
IUPAC Name |
2-(trifluoromethoxy)benzenesulfonic acid |
InChI |
InChI=1S/C7H5F3O4S/c8-7(9,10)14-5-3-1-2-4-6(5)15(11,12)13/h1-4H,(H,11,12,13) |
InChI Key |
PWCYDZBLDKLSNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (S)-5-amino-7,7-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13346183.png)
![2-(((((1S,4S,6S)-6-Isopropyl-4-((5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl)methyl)-3-methylcyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13346189.png)

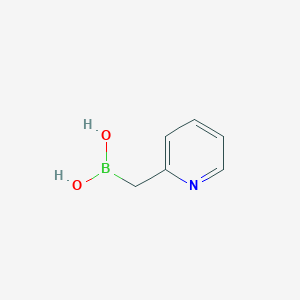
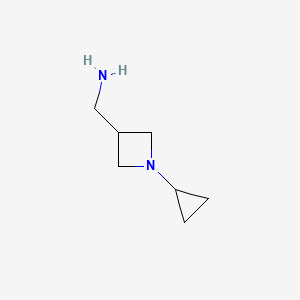
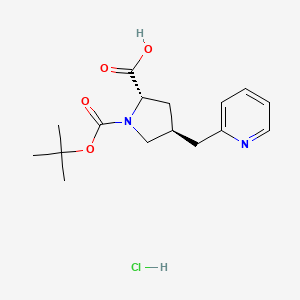
![Methyl 4-(4-formyl-2-oxabicyclo[2.2.2]octan-1-yl)benzoate](/img/structure/B13346218.png)

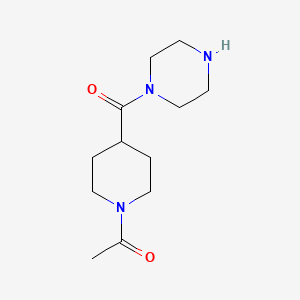
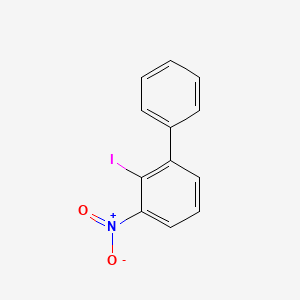
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13346244.png)

